M20.7 vs. Parent Drug Vildagliptin: Plasma Exposure and Pharmacological Activity
Vildagliptin carboxy acid metabolite (M20.7) demonstrates a clear differentiation from its parent drug, vildagliptin, in terms of both systemic exposure and target engagement. In a human mass balance study, M20.7 accounted for 55% of total plasma radioactivity AUC, which is 2.1-fold higher than the 25.7% accounted for by the parent drug vildagliptin [1]. This demonstrates M20.7 is the predominant circulating species. Critically, while vildagliptin is a potent DPP-4 inhibitor with an IC50 of approximately 8.0 nM, M20.7 is pharmacologically inactive, exhibiting an IC50 of 477 µM for DPP-4 in human Caco-2 cells [2]. This represents a ~60,000-fold loss in potency.
| Evidence Dimension | Plasma Exposure (AUC ratio) & DPP-4 Inhibition (IC50) |
|---|---|
| Target Compound Data | Plasma AUC: 55% of total radioactivity; DPP-4 IC50: 477 µM |
| Comparator Or Baseline | Vildagliptin: Plasma AUC: 25.7% of total radioactivity; DPP-4 IC50: 8.0 nM |
| Quantified Difference | Plasma AUC: 2.1-fold higher; DPP-4 IC50: ~60,000-fold higher (less potent) |
| Conditions | Human PK study with 100 mg oral [14C]vildagliptin; DPP-4 inhibition assay in human Caco-2 cells |
Why This Matters
This data is essential for analytical method validation, confirming that M20.7 must be accurately quantified as the major drug-related component in plasma, while its inactivity defines it as a key impurity marker for drug safety and stability studies.
- [1] He, Y. L., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. View Source
- [2] Asakura, M., et al. (2015). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. Drug Metabolism and Disposition, 43(4), 477-484. View Source
